molecular formula C11H11O5- B14033124 2-(2-Methoxyethoxycarbonyl)benzoate

2-(2-Methoxyethoxycarbonyl)benzoate

Cat. No.: B14033124
M. Wt: 223.20 g/mol
InChI Key: NGFWAKGWMSOVMP-UHFFFAOYSA-M
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Description

2-(2-Methoxyethoxycarbonyl)benzoate is a synthetic organic compound offered as a fine chemical for research and development purposes. This product is strictly For Research Use Only and is not intended for personal or veterinary use . Compounds with this structure, featuring both ester and benzoate functional groups, are typically utilized as versatile intermediates or building blocks in organic synthesis . Researchers may employ it in the development of novel compounds within pharmaceutical and chemical research, where its structure suggests potential use as a synthetic precursor . The presence of the polyether chain contributes to the molecule's polarity, which can influence its solubility properties. As a research chemical, proper safety protocols must be observed. Handling should occur in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, is recommended . For detailed information and exact pricing, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11O5-

Molecular Weight

223.20 g/mol

IUPAC Name

2-(2-methoxyethoxycarbonyl)benzoate

InChI

InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)/p-1

InChI Key

NGFWAKGWMSOVMP-UHFFFAOYSA-M

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 2 Methoxyethoxycarbonyl Benzoate and Analogs

Direct Esterification Approaches

Direct esterification methods involve the reaction of a carboxylic acid or its anhydride (B1165640) with an alcohol. For the synthesis of 2-(2-methoxyethoxycarbonyl)benzoate, this typically involves the reaction of phthalic acid or phthalic anhydride with 2-methoxyethanol (B45455).

Acid-Catalyzed Fischer Esterification Principles and Adaptations

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed.

In the context of synthesizing this compound, phthalic acid can be reacted with 2-methoxyethanol using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester.

A common adaptation for the synthesis of phthalate (B1215562) monoesters involves the use of phthalic anhydride instead of phthalic acid. The reaction of phthalic anhydride with an alcohol is generally faster and proceeds under milder conditions as it does not produce water as a byproduct. This reaction typically involves heating a mixture of phthalic anhydride and the alcohol. For instance, the reaction of phthalic anhydride with n-butanol in refluxing benzene (B151609) for 4 hours has been reported to yield the corresponding monoester in good yield. A similar approach can be applied for the synthesis of this compound by reacting phthalic anhydride with 2-methoxyethanol.

ReactantsCatalystGeneral ConditionsProduct
Phthalic Acid + 2-MethoxyethanolH₂SO₄ or p-TSAReflux, removal of waterThis compound
Phthalic Anhydride + 2-MethoxyethanolNone or mild acidHeatingThis compound

Enzymatic Esterification Protocols and Biocatalytic Considerations

Enzymatic esterification has emerged as a greener and more selective alternative to chemical catalysis. Lipases are the most commonly used enzymes for this purpose due to their ability to function in organic solvents and their high catalytic activity. The enzymatic synthesis of esters offers several advantages, including mild reaction conditions, high specificity, and reduced byproduct formation.

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, could be employed. The reaction would involve the incubation of phthalic acid or phthalic anhydride with 2-methoxyethanol in a suitable organic solvent in the presence of the lipase. The regioselectivity of lipases is a key consideration, as they can often selectively catalyze the esterification of one carboxylic acid group in a dicarboxylic acid, which is advantageous for the synthesis of monoesters like this compound.

The reaction conditions, such as temperature, solvent, and substrate molar ratio, need to be optimized to achieve high conversion and selectivity. For example, in the enzymatic synthesis of methyl benzoate (B1203000), Candida rugosa lipase was used in a hexane (B92381)/toluene (B28343) mixture. Water activity is a critical parameter in enzymatic reactions in organic media and needs to be carefully controlled to favor ester synthesis over hydrolysis.

ReactantsBiocatalystGeneral ConditionsPotential Product
Phthalic Acid + 2-MethoxyethanolImmobilized Lipase (e.g., CALB)Organic solvent, controlled temperature and water activityThis compound
Phthalic Anhydride + 2-MethoxyethanolImmobilized Lipase (e.g., CALB)Organic solvent, controlled temperatureThis compound

Indirect Esterification Strategies

Indirect esterification methods involve the activation of the carboxylic acid group to facilitate the reaction with the alcohol. These methods are often faster and can be carried out under milder conditions than direct esterification.

Acyl Halide or Anhydride-Mediated Routes

A highly effective method for the synthesis of esters is the reaction of an acyl halide with an alcohol. For the preparation of this compound, phthaloyl chloride can be used as the starting material. Phthaloyl chloride is a reactive derivative of phthalic acid where the hydroxyl groups are replaced by chlorine atoms.

The reaction of phthaloyl chloride with 2-methoxyethanol would proceed rapidly, likely at room temperature or with gentle heating, to form the desired ester. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This method is generally high-yielding and goes to completion due to the high reactivity of the acyl chloride. The reaction of phthaloyl chloride with primary amines to form amides is a well-established process, and a similar reactivity is expected with alcohols.

Transesterification Processes and Catalytic Systems

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound, one could start with a simple dialkyl phthalate, such as dimethyl phthalate, and react it with 2-methoxyethanol in the presence of a catalyst.

This equilibrium reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the more volatile alcohol byproduct (in this case, methanol). Both acid and base catalysts can be used for transesterification. Common catalysts include sulfuric acid, p-toluenesulfonic acid, sodium methoxide, and organometallic compounds such as titanium alkoxides. For instance, the transesterification of dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol is a key industrial process catalyzed by zinc acetate (B1210297). A similar catalytic system could be adapted for the reaction of dimethyl phthalate with 2-methoxyethanol.

ReactantsCatalystGeneral ConditionsProduct
Dimethyl Phthalate + 2-MethoxyethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) or Organometallic (e.g., Ti(OR)₄)Heating, removal of methanol (B129727)This compound

Synthesis of Key Precursors and Intermediates

The primary precursors for the synthesis of this compound are phthalic anhydride (or phthalic acid) and 2-methoxyethanol.

Phthalic Anhydride: This important industrial chemical is primarily produced by the catalytic vapor-phase oxidation of o-xylene (B151617). The reaction is carried out at high temperatures (350–450 °C) over a vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) catalyst. An older route, the Gibbs-Wohl process, involves the oxidation of naphthalene (B1677914), also over a vanadium pentoxide catalyst. Phthalic anhydride can also be prepared in the laboratory by the dehydration of phthalic acid.

2-Methoxyethanol: Also known as methyl cellosolve, this compound is industrially produced by the reaction of ethylene oxide with methanol. The reaction is typically carried out under pressure and at elevated temperatures. It is a colorless, stable liquid with an ether-like odor and is miscible with water and many organic solvents.

Phthaloyl Chloride: This reactive intermediate can be prepared from phthalic anhydride by reaction with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction of phthalic acid with solid phosgene in the presence of a catalyst like N,N-dimethylformamide (DMF) has also been reported for the synthesis of phthaloyl chlorides.

Preparation of the Alcohol Moiety: 2-(2-Methoxyethoxy)ethanol

The alcohol component required for the synthesis of this compound is 2-(2-Methoxyethoxy)ethanol. This compound is a colorless, hygroscopic liquid also known by trade names such as Methyl Carbitol and Diethylene Glycol Monomethyl Ether (DEGME) wikipedia.orgnih.gov.

Industrially, 2-(2-Methoxyethoxy)ethanol is often obtained as a by-product during the manufacture of ethylene glycol monomethyl ether chemicalbook.com. For laboratory-scale synthesis, a plausible route is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of ethylene glycol could be reacted with 2-chloroethyl methyl ether. Another potential synthetic method involves the controlled hydrogenation of dimethyl oxalate using copper-based zirconia catalysts, where the surface acidity can be adjusted to favor the formation of 2-methoxyethanol rsc.org.

Properties of 2-(2-Methoxyethoxy)ethanol

PropertyValue
Molecular FormulaC5H12O3
Molar Mass120.15 g/mol
Boiling Point194 °C
Density1.02 g/cm³
Solubility in WaterMiscible

Synthesis of the Carboxylic Acid Moiety: Benzoic Acid and Derivatives

Benzoic acid serves as the foundational carboxylic acid moiety. Its industrial production is commonly achieved through the partial oxidation of toluene in the presence of oxygen, catalyzed by cobalt or manganese naphthenates.

In a laboratory context, several synthetic routes are available:

From Grignard Reagents: The carboxylation of phenylmagnesium bromide (prepared from bromobenzene) with carbon dioxide, followed by an acidic workup, yields benzoic acid.

Hydrolysis of Benzonitriles: Benzoic acid can be produced by the hydrolysis of benzonitrile under either acidic or basic conditions.

Oxidation of Alkylbenzenes: Strong oxidizing agents, such as potassium permanganate or chromic acid, can be used to oxidize toluene and other alkylbenzenes to benzoic acid.

For the synthesis of analogs, substituted benzoic acid derivatives are necessary. These can be prepared by using appropriately substituted starting materials in the aforementioned synthetic pathways or through electrophilic aromatic substitution on the benzoic acid ring. It is important to note that the carboxylic acid group is deactivating and directs incoming electrophiles to the meta position.

Multi-Step Synthetic Sequences for Compound Assembly

The formation of this compound from its alcohol and carboxylic acid components is typically accomplished via esterification. The Fischer-Speier esterification is a widely used method for this purpose.

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating benzoic acid with 2-(2-Methoxyethoxy)ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) utexas.eduoperachem.commasterorganicchemistry.com. As this is an equilibrium reaction, an excess of the alcohol is often employed to shift the equilibrium towards the product. Alternatively, the water produced during the reaction can be removed, for example, by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene masterorganicchemistry.com.

A typical laboratory procedure involves refluxing a mixture of benzoic acid, an excess of 2-(2-Methoxyethoxy)ethanol, and a catalytic amount of concentrated sulfuric acid. The post-reaction workup generally includes cooling the mixture, followed by dilution with water and extraction with an organic solvent. The organic layer is then washed with a basic solution, such as sodium bicarbonate, to remove any unreacted benzoic acid. Subsequent washing with brine, drying over an anhydrous salt like sodium sulfate, and solvent removal under reduced pressure yields the crude ester, which can be purified by distillation or chromatography utexas.eduoperachem.com.

Alternative Esterification Methods:

From Benzoyl Chloride: Benzoic acid can be converted to the more reactive benzoyl chloride with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of benzoyl chloride with 2-(2-methoxyethoxy)ethanol, typically in the presence of a base like pyridine or triethylamine, provides the ester in a non-reversible reaction njit.educhemicalbook.com.

Transesterification: This method involves reacting an existing benzoate ester, for example, methyl benzoate, with 2-(2-methoxyethoxy)ethanol in the presence of an acid or base catalyst. This results in the exchange of the alkoxy group to form the desired product chemicalbook.com.

Derivativation and Structural Modification of the Benzoate Scaffold

Synthesis of Substituted Benzoate Esters

Substituted benzoate esters can be synthesized either by starting with a pre-substituted benzoic acid and performing an esterification reaction or by carrying out an electrophilic aromatic substitution on an existing benzoate ester. The nature and position of the substituent on the benzoic acid can affect the rate of esterification, with ortho-substituted benzoic acids generally reacting more slowly due to steric hindrance researchgate.netchem960.com.

To enhance the efficiency of these reactions, various catalytic systems have been developed. These include solid acid catalysts such as modified montmorillonite K10 and zirconium/titanium-based catalysts, which offer benefits like easier product separation and catalyst recyclability ijstr.orgmdpi.com. The use of microwave irradiation has also been demonstrated to accelerate the esterification of substituted benzoic acids researchgate.net.

Examples of Synthesized Substituted Benzoate Esters

Substituent on Benzoic AcidAlcoholEsterification MethodReference
p-methyl, p-tert-butyl, p-chloro, p-cyano, p-aminoNortropineNot specified nih.gov
4-fluoro-3-nitroEthanolMicrowave-assisted Fischer researchgate.net
Various substituentsMethanolN-bromosuccinimide catalyzed nih.gov

Exploration of Alkoxy Chain Variations and Their Synthetic Challenges

Modifying the alkoxy chain in benzoate esters can have a profound effect on the physicochemical properties of the resulting molecules. This is of particular interest in polymer chemistry, where the length and flexibility of the alkoxy chain can be tailored to influence the thermal characteristics of polymers like poly(4-oxyalkylenoxy benzoate)s cnr.it.

In a study focused on such polymers, monomers with varying alkoxy chain lengths were synthesized by reacting p-(4-hydroxy)benzoic acid with different chloro-alcohols, including 3-chloro-1-propanol, 4-chloro-1-butanol, and 6-chloro-1-hexanol cnr.it. The resulting polymers exhibited different glass transition temperatures (Tg), melting temperatures (Tm), and crystallinities, which were correlated with the number of methylene (B1212753) units in the alkoxy chain and the associated changes in chain flexibility cnr.it.

Key synthetic challenges associated with varying the alkoxy chain include:

Steric Hindrance: Increasing the length and branching of the alcohol's carbon chain can sterically hinder the esterification reaction, leading to slower reaction rates researchgate.netnih.gov. The general order of reactivity for alcohols is primary > secondary > tertiary researchgate.net.

Solubility: The solubility of both reactants and products can be significantly altered by the nature of the alkoxy chain, which may necessitate the use of different solvent systems for the reaction and subsequent purification.

Side Reactions: The use of long-chain alcohols, particularly at the elevated temperatures often required for Fischer esterification, can increase the likelihood of side reactions such as alcohol dehydration.

Regioselective Synthesis of Isomeric Benzoate Esters

The regioselective synthesis of isomeric benzoate esters is a critical consideration when working with substituted benzoic acids or polyfunctional molecules. The position of substituents on the benzoic acid ring dictates the regiochemical outcome of subsequent reactions. For example, during electrophilic aromatic substitution, the existing functional groups on the benzene ring direct the incoming electrophile to specific (ortho, meta, or para) positions.

In the esterification of a polysubstituted benzoic acid, the location of the substituents can influence the reactivity of the carboxylic acid group. Ortho-substituents, in particular, can create steric hindrance that impedes the approach of the alcohol, making the esterification process more challenging compared to the corresponding meta- and para-isomers researchgate.net.

When the goal is to esterify a molecule containing multiple hydroxyl groups, regioselectivity can be achieved by employing protecting group strategies or by taking advantage of the inherent differences in the reactivity of the hydroxyl groups (e.g., primary versus secondary). A notable example is found in the synthesis of inositol phosphates, where the regioselective opening of inositol orthobenzoates, guided by a sterically demanding protecting group, allows for the preparation of specific isomers nih.govacs.org.

The most straightforward approach to synthesizing a specific isomer of a substituted benzoate ester is to begin with the corresponding isomer of the substituted benzoic acid. For instance, the synthesis of a para-substituted benzoate ester would commence with the appropriate para-substituted benzoic acid as the starting material nih.gov.

Reaction Pathways and Mechanistic Investigations of 2 2 Methoxyethoxycarbonyl Benzoate

Hydrolytic Cleavage Mechanisms

The hydrolysis of 2-(2-Methoxyethoxycarbonyl)benzoate involves the cleavage of the ester bond to yield phthalic acid and 2-methoxyethanol (B45455). This transformation can be achieved under acidic, basic, or enzymatic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium Considerations

Acid-catalyzed hydrolysis of esters like this compound typically proceeds via the A_AC_2 mechanism, a type of nucleophilic acyl substitution. The reaction is an equilibrium process, and its progression is influenced by factors such as reactant concentrations and the removal of products. tcu.edu

The mechanism involves several key steps:

Protonation: The carbonyl oxygen of the ester is protonated by a strong acid catalyst, such as sulfuric acid. tcu.edu This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. msu.edu

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. msu.edu

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original alkoxy group, converting it into a good leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group, 2-methoxyethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to give the final product, phthalic acid, and regenerates the acid catalyst.

Kinetic studies on analogous methyl benzoates in concentrated sulfuric acid have been used to establish reaction mechanisms. masterorganicchemistry.com The rate of hydrolysis is dependent on the concentration of both the ester and the acid catalyst. The equilibrium of the reaction can be shifted toward the products by using a large excess of water, in accordance with Le Châtelier's principle. tcu.edu Isotopic labeling experiments, such as using ¹⁸O-enriched water, have provided evidence for this mechanism by showing that the labeled oxygen is incorporated into the resulting carboxylic acid, confirming that the C-O acyl bond is cleaved. masterorganicchemistry.com

Base-Mediated Hydrolysis and Saponification Analogues

Base-mediated hydrolysis, or saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. For this compound, this reaction yields sodium phthalate (B1215562) and 2-methoxyethanol upon treatment with a base like sodium hydroxide (B78521). The reaction is typically faster than acid-catalyzed hydrolysis.

The mechanism is a nucleophilic acyl substitution (B_AC_2) involving:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral alkoxide intermediate. youtube.comlibretexts.org

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group, 2-methoxyethoxide.

Acid-Base Reaction: The expelled alkoxide is a strong base and deprotonates the newly formed phthalic acid. This final, fast, and irreversible acid-base step drives the reaction to completion, forming the phthalate salt and 2-methoxyethanol.

Kinetic studies on the alkaline hydrolysis of various substituted methyl benzoates show that the reaction rate is influenced by both the substituents on the aromatic ring and the solvent composition. zenodo.org For example, studies in aqueous-organic solvent mixtures like dioxane-water or DMF-water have shown that the rate constant generally decreases as the proportion of the organic co-solvent increases. zenodo.org High-temperature water has also been shown to promote the saponification of even sterically hindered methyl benzoates in the presence of a mild base like 2% KOH. rsc.org

Table 1: Kinetic Data for Alkaline Hydrolysis of Analogous Benzoate (B1203000) Esters
EsterSolvent SystemTemperature (°C)Rate Constant (k)Reference
Methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoateAqueous-kobs = ko + k1[OH⁻] + k2[OH⁻]² researchgate.net
Methyl-2-benzoyl methyl benzoateAqueous-Compared with above researchgate.net
Substituted Methyl BenzoatesDioxane-Water30Varies with substituent zenodo.org
Substituted Methyl BenzoatesDMF-Water30Varies with substituent zenodo.org
Sterically Hindered Methyl Benzoates2% KOH (aq)200-300Quantitative saponification rsc.org

Enzymatic Hydrolysis by Esterases and Lipases

Enzymes, particularly esterases and lipases, can be employed as catalysts for the hydrolysis of esters under mild conditions. These biocatalysts offer high selectivity, which can be advantageous. While specific studies on this compound are not widely reported, research on analogous esters demonstrates the feasibility of this approach.

For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have been used for the chemoselective hydrolysis of biphenyl (B1667301) esters. The reaction conditions, including pH and reaction time, can be optimized to control the extent of hydrolysis, allowing for the selective cleavage of one ester group over another in diesters.

The general mechanism for lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate within the enzyme's active site, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Reduction and Oxidation Reactions of Ester and Aromatic Moieties

The ester and aromatic components of this compound can undergo reduction and oxidation reactions under specific conditions.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. orgosolver.com This is followed by the elimination of the alkoxy group and a second hydride attack on the intermediate aldehyde, which is more reactive than the starting ester. libretexts.org The final step is protonation of the resulting alkoxide to yield two alcohols: in this case, 2-(hydroxymethyl)benzyl alcohol and 2-methoxyethanol.

Table 2: Common Reagents for Ester Reduction
ReagentFormulaReactivity with EstersSolventReference
Lithium Aluminum HydrideLiAlH₄Strong, reduces esters to primary alcoholsEthers (e.g., THF, Et₂O) masterorganicchemistry.comcommonorganicchemistry.com
Sodium BorohydrideNaBH₄Generally unreactive or very slowAlcohols (e.g., MeOH, EtOH) libretexts.orgcommonorganicchemistry.com
Diisobutylaluminum HydrideDIBAL-HStrong, can offer more selectivityEthers, Hydrocarbons commonorganicchemistry.com
Borane-dimethyl sulfideBH₃-SMe₂Reduces aromatic esters in 4-16hTHF commonorganicchemistry.com

Oxidation: The aromatic ring of benzoate esters can be oxidized under certain conditions. For example, enzymatic dihydroxylation of halogen-substituted methyl benzoates has been achieved using whole-cell fermentation with E. coli containing toluene (B28343) dioxygenase. nih.gov The major industrial production of benzoic acid itself involves the partial oxidation of toluene. libretexts.org While the benzene (B151609) ring is generally stable, harsh oxidizing conditions could potentially lead to ring cleavage. More commonly, oxidation reactions target benzylic positions if present. For instance, benzyl (B1604629) ethers can be selectively oxidized to benzoate esters using catalysts like Cu₂O/C₃N₄ with co-oxidants. nih.gov

Transesterification Processes and Solvent Effects

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. This compound can react with an alcohol in the presence of an acid or base catalyst to form a new ester. ucla.edutandfonline.com

The reaction is an equilibrium process. To drive the reaction towards the desired product, the reacting alcohol is often used in large excess, frequently serving as the solvent. ucla.edu

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: This process typically uses an alkoxide base corresponding to the alcohol being used. The alkoxide acts as a strong nucleophile, attacking the ester carbonyl.

Studies on the transesterification of methyl benzoate with various alcohols have shown that the reaction is influenced by the nature of the alcohol and the temperature. tandfonline.com Catalysts such as natural phosphates and titanates have been shown to be effective. tandfonline.comacs.org For instance, high conversions of methyl benzoate to benzyl benzoate and butyl benzoate have been achieved using a titanate catalyst. acs.orgresearchgate.net

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

The general mechanism proceeds in two steps:

Nucleophilic Addition: The nucleophile attacks the partially positive carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. youtube.comlibretexts.org

Elimination: The tetrahedral intermediate is typically unstable. It collapses by reforming the C=O π bond and ejecting the weakest base, which acts as the leaving group. youtube.com

The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. The general order of reactivity for carboxylic acid derivatives is: Acid Chlorides > Anhydrides > Esters ≈ Carboxylic Acids > Amides. This order is primarily determined by the ability of the leaving group to depart; better leaving groups are weaker bases. The reaction can be catalyzed by acid, which activates the carbonyl group, or by base, which involves the use of a stronger, negatively charged nucleophile. msu.eduyoutube.com

Advanced Spectroscopic and Structural Characterization of 2 2 Methoxyethoxycarbonyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-Methoxyethoxycarbonyl)benzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its atomic connectivity.

The ¹H and ¹³C NMR spectra are defined by the chemical shifts (δ), which are influenced by the electronic environment of each nucleus. The presence of electronegative oxygen atoms and the anisotropic effects of the benzene (B151609) ring and carbonyl groups result in a wide dispersion of signals.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two distinct ester groups. The four protons on the benzene ring are chemically non-equivalent and will appear as a complex multiplet system in the aromatic region (typically δ 7.5-8.1 ppm). The protons of the methoxyethyl group are deshielded by the adjacent oxygen atoms, with the methylene (B1212753) group attached to the carboxyl oxygen appearing further downfield than the one adjacent to the methoxy (B1213986) group. The terminal methoxy group will appear as a sharp singlet in the upfield region.

Carbon-13 (¹³C) NMR: The molecule has 11 carbon atoms, and due to its asymmetry, 11 distinct signals are expected in the ¹³C NMR spectrum. The two carbonyl carbons of the ester groups will have the largest chemical shifts, appearing in the δ 165-175 ppm region. The six aromatic carbons will resonate between δ 125-135 ppm. The carbons of the methoxyethoxy chain and the methyl ester will appear in the δ 50-75 ppm range, with their specific shifts influenced by the proximity to oxygen atoms. researchgate.netwisc.edulibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C₆H₄)7.5 - 8.1Multiplet (m)
Ester Methylene (-COOCH₂-)~4.4Triplet (t)
Ether Methylene (-CH₂OCH₃)~3.7Triplet (t)
Methyl Ester (-COOCH₃)~3.9Singlet (s)
Methoxy (-OCH₃)~3.4Singlet (s)

Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (Ar-C OOCH₃)~167
Ester Carbonyl (Ar-C OOCH₂-)~166
Aromatic (quaternary, C1/C2)132 - 134
Aromatic (CH)128 - 132
Ester Methylene (-COOC H₂-)~69
Ether Methylene (-C H₂OCH₃)~64
Methoxy (-OC H₃)~59
Methyl Ester (-COOC H₃)~53

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms that are suggested by 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. huji.ac.illibretexts.orglibretexts.org For this compound, COSY would show a crucial cross-peak between the two methylene triplets of the methoxyethoxy group, confirming their adjacency. It would also show correlations between the neighboring protons on the aromatic ring, helping to assign their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govcolumbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal at ~4.4 ppm would show a cross-peak to the carbon signal at ~69 ppm, assigning both to the ester methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular structure by connecting different spin systems. researchgate.netcolumbia.eduustc.edu.cn Key HMBC correlations would include:

A correlation from the methylene protons (-COOCH₂-) to the carbonyl carbon of its own ester group (~166 ppm).

Correlations from the aromatic protons to various aromatic carbons and, most importantly, to the two different ester carbonyl carbons, confirming their positions on the ring.

A correlation from the methyl ester protons (-COOCH₃) to their attached carbonyl carbon (~167 ppm).

A correlation from the methoxy protons (-OCH₃) to the adjacent ether methylene carbon (~69 ppm).

Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key Correlations
COSY ¹H - ¹H(-COOCH₂-) ↔ (-CH₂OCH₃)Adjacent Aromatic Protons
HSQC ¹H - ¹³C (1-bond)All proton signals will correlate to their directly attached carbon signals.
HMBC ¹H - ¹³C (2-3 bonds)(-COOCH₂-) → Ester C =O(-COOCH₃) → Ester C =OAromatic-H → Aromatic-C and Ester C =O

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. horiba.com

The IR and Raman spectra of this compound will be dominated by vibrations from its ester, ether, and aromatic components. vscht.czlibretexts.org

Carbonyl (C=O) Vibrations: The two ester groups are in different electronic environments. The methyl ester is directly conjugated to the aromatic ring, while the methoxyethyl ester is attached to a carboxyl group which is, in turn, attached to the ring. This will likely result in two distinct C=O stretching bands in the region of 1715-1735 cm⁻¹. These bands are typically very strong in the IR spectrum and of moderate intensity in the Raman spectrum. uci.edu

Aromatic Ring Vibrations: The benzene ring will produce characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while strong C-H out-of-plane bending bands will appear in the fingerprint region (675-900 cm⁻¹). libretexts.org

C-O Vibrations: The molecule contains multiple C-O single bonds in both the ester and ether functionalities. This will lead to a series of strong, complex bands in the fingerprint region (1000-1300 cm⁻¹). The C-O-C stretching of the ether linkage is expected around 1100-1150 cm⁻¹.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-HStretch3000 - 3100MediumStrong
Aliphatic C-HStretch2850 - 3000MediumStrong
Ester C=OStretch1715 - 1735StrongMedium
Aromatic C=CIn-ring Stretch1450 - 1600Medium-StrongStrong
Ester/Ether C-OStretch1000 - 1300StrongMedium-Weak
Aromatic C-HOut-of-plane Bend675 - 900StrongWeak

The flexible methoxyethoxy side chain allows for multiple rotational conformations (rotamers) around the C-C and C-O single bonds. These different conformers can coexist in liquid or solution phases. While specific studies on this molecule are not available, vibrational spectroscopy is a sensitive probe for such conformational equilibria.

Different conformers would exhibit slightly different vibrational frequencies, particularly for modes involving the flexible chain, such as the C-O-C ether stretch and the C=O carbonyl stretch. In the experimental spectrum, this could manifest as broadened or split bands. By studying the spectrum as a function of temperature or solvent polarity, it may be possible to identify bands corresponding to different conformers and analyze their relative thermodynamic stabilities.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₁H₁₂O₅, which corresponds to a monoisotopic mass of 224.0685 u and an average molecular weight of approximately 224.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 224.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For this molecule, several key fragmentation pathways are anticipated: libretexts.orgpharmacy180.commiamioh.edu

Alpha-cleavage: The most common fragmentation for esters is the cleavage of the bond adjacent to the carbonyl group. Loss of the methoxy radical (•OCH₃, 31 u) from the methyl ester is possible.

Loss of the Ether Side Chain: Cleavage of the ester C-O bond can lead to the loss of the entire methoxyethoxy group as a radical (•OCH₂CH₂OCH₃, 75 u), resulting in a prominent ion at m/z 149, corresponding to the [C₈H₅O₃]⁺ ion.

McLafferty-type Rearrangement: Hydrogen transfer from the ether chain to a carbonyl oxygen followed by cleavage can lead to characteristic neutral losses.

Aromatic Ring Fragments: The formation of a phenyl cation [C₆H₅]⁺ at m/z 77 is a common feature in the mass spectra of benzoate (B1203000) derivatives. pharmacy180.com An ion at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, could also be formed through more complex rearrangements and fragmentation.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonCorresponding Neutral Loss
224[C₁₁H₁₂O₅]⁺˙Molecular Ion (M⁺˙)
193[M - OCH₃]⁺•OCH₃
163[M - COOCH₃]⁺•COOCH₃
149[M - OCH₂CH₂OCH₃]⁺•OCH₂CH₂OCH₃
121[C₇H₅O₂]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

X-ray Crystallography and Solid-State Analysis

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the public domain. However, an analysis of its structural features allows for a robust theoretical consideration of its likely crystalline properties.

For a comparative understanding, we can examine the crystal structure of a closely related compound, methyl 2-(benzoyloxy)benzoate. researchgate.net In this molecule, the two ester groups attached to the benzene ring are not coplanar with the ring itself, a feature driven by the need to minimize steric hindrance. It is highly probable that this compound would adopt a similar non-planar conformation. The flexible 2-methoxyethoxy side chain would likely exhibit significant conformational disorder in the solid state, a common feature for such flexible ether linkages.

Below is a table summarizing the crystallographic data for the related compound, methyl 2-(benzoyloxy)benzoate, which can serve as a model for what might be expected for the title compound. researchgate.net

Parameter Value for Methyl 2-(benzoyloxy)benzoate
Empirical FormulaC15H12O4
Formula Weight256.25
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)19.529 (5)
b (Å)8.540 (2)
c (Å)14.960 (4)
β (°)93.334 (14)
Volume (ų)2490.8 (11)
Z8
Calculated Density (Mg m⁻³)1.367

Table 1: Crystallographic data for the related compound methyl 2-(benzoyloxy)benzoate. This data provides a potential model for the crystallographic analysis of this compound. researchgate.net

The primary sites for supramolecular interactions in this compound are the carboxylic acid group and the ether oxygen atoms. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This would allow for the formation of robust hydrogen-bonded dimers, a very common supramolecular synthon in carboxylic acids. In this arrangement, two molecules are linked through a pair of O-H···O=C hydrogen bonds, creating a stable eight-membered ring motif.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant consideration for flexible molecules like this compound. The conformational flexibility of the methoxyethyl side chain, combined with the potential for different hydrogen bonding arrangements, makes the existence of multiple polymorphs a distinct possibility. Different polymorphs can exhibit different physical properties, such as melting point and solubility.

Crystal engineering principles could be applied to control the crystallization of this compound. The selection of crystallization solvent, temperature, and rate of cooling can influence which polymorphic form is obtained. The understanding of the likely supramolecular synthons, such as the carboxylic acid dimer, is the first step in designing crystallization experiments to target specific crystal forms with desired properties. The study of polymorphism in cocrystals of related benzoate compounds underscores the importance of understanding intermolecular interactions in the context of crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The benzene ring and the attached carbonyl groups of the ester and carboxylic acid form a conjugated system. This system is expected to exhibit characteristic absorption bands in the ultraviolet region. The primary electronic transitions would be π → π* transitions associated with the aromatic ring. For a simple benzoic acid in ethanol, typical absorptions occur around 230 nm and 273 nm.

The substitution on the benzene ring in this compound will influence the exact position and intensity of these absorption maxima. The presence of two electron-withdrawing carbonyl groups would be expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

The expected UV-Vis absorption data, based on related benzoate structures, can be summarized as follows:

Transition Expected Wavelength Range (nm) Chromophore
π → π~230 - 250Benzene ring and carbonyl groups
π → π~270 - 290Benzene ring and carbonyl groups

Table 2: Predicted UV-Vis absorption data for this compound based on the electronic transitions of similar benzoate derivatives.

It is important to note that the solvent used for analysis can also influence the position of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.

Theoretical and Computational Chemistry Studies of 2 2 Methoxyethoxycarbonyl Benzoate

Molecular Docking and Interaction Studies with Macromolecules

While the methodologies mentioned in the outline—such as Density Functional Theory (DFT), Ab Initio methods, Molecular Dynamics (MD), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking—are standard and powerful techniques in computational chemistry for elucidating molecular properties and interactions, their specific application to 2-(2-Methoxyethoxycarbonyl)benzoate has not been documented in the accessible scientific literature.

Consequently, no data tables, detailed research findings, or mechanistic insights for this particular compound can be provided.

Applications and Interdisciplinary Relevance of Benzoate Esters

Role as Key Synthetic Intermediates in Complex Organic Synthesis

The structural features of 2-(2-Methoxyethoxycarbonyl)benzoate , with its ether linkage and ester functionalities, suggest its potential as a building block. The ether chain could impart flexibility and solubility, while the benzoate (B1203000) moiety provides a rigid aromatic core. These characteristics are desirable in the design of complex molecules for various applications. However, further research is needed to explore and document its specific utility as a synthetic intermediate.

Development of Advanced Materials and Polymer Modification

The modification of polymers and the development of advanced materials frequently utilize ester compounds for their ability to impart specific physical and chemical properties.

Incorporation into Polymer Architectures (e.g., as monomers, plasticizers)

Benzoate esters are widely used as plasticizers in the polymer industry, particularly for polyvinyl chloride (PVC), to enhance flexibility and durability. polymeradd.co.thgblchemicalltd.com Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature. polymeradd.co.th While there is no direct evidence of This compound being used as a plasticizer, its structural characteristics, such as the presence of both polar ether and ester groups and a non-polar aromatic ring, suggest it could have potential in this area. For instance, other benzoate plasticizers like diethylene glycol dibenzoate are known for their high solvating efficiency, which can lower the viscosity of plastisols and reduce fusion temperatures. researchgate.netwinspring.com.tw

Furthermore, related phthalate (B1215562) esters containing methacryloyloxy groups, such as mono(2-methacryloyloxy)ethyl phthalate, are used as monomers in polymerization reactions to create cross-linked polymers for applications in adhesives, coatings, and dental materials. ontosight.aichemicalbook.com The potential for This compound to be functionalized with a polymerizable group could open avenues for its use as a monomer in creating specialty polymers with unique properties.

Applications in Coordination Chemistry and Metal-Organic Frameworks

The coordination of metal ions with organic ligands is fundamental to the development of coordination complexes and Metal-Organic Frameworks (MOFs). Benzoate derivatives are common ligands in this field. Although no specific studies detail the use of This compound in coordination chemistry, research on ortho-substituted benzoates provides insight into potential coordination modes. These ligands can coordinate to metal centers, such as copper(II), in various ways, leading to the formation of mononuclear or dinuclear complexes. researchgate.net The presence of additional donor atoms, like the ether oxygens in the methoxyethoxy chain of This compound , could lead to the formation of stable chelate rings, influencing the geometry and properties of the resulting metal complexes. Such complexes have potential applications in catalysis, materials science, and biological systems. nih.gov

Catalytic and Ligand Applications

The ability of a molecule to act as a ligand for a metal catalyst is a cornerstone of modern synthetic chemistry. While there is no direct literature on the catalytic or specific ligand applications of This compound , its structure suggests potential in this domain. The carboxylate group and the ether oxygens could coordinate with metal ions, potentially forming catalytically active species. For example, metal complexes involving benzimidazole (B57391) and benzothiazole (B30560) ligands, which share some structural similarities with benzoate derivatives, have shown significant applications in catalysis and medicine. nih.govnih.gov Further investigation into the coordination behavior and catalytic potential of metal complexes derived from This compound is warranted.

Bio-based Synthesis and Biotransformations for Sustainable Production

The shift towards sustainable chemical production has spurred research into bio-based synthesis routes. Benzoic acid and its derivatives can be produced through microbial fermentation processes. nih.govtu-braunschweig.de Engineered strains of microorganisms like Pseudomonas taiwanensis have been developed to produce benzoate from renewable feedstocks such as glucose and glycerol. nih.gov This bio-based benzoic acid can then serve as a precursor for the synthesis of various benzoate esters.

Enzymatic synthesis offers another green chemistry approach. Lipases are enzymes that can catalyze the esterification of carboxylic acids with alcohols to produce esters under mild conditions. nih.gov This chemo-enzymatic approach has been successfully employed for the synthesis of various chiral esters and other bioactive molecules. nih.govmdpi.com While a specific bio-based synthesis for This compound has not been reported, the existing knowledge on the biosynthesis of benzoates and enzymatic esterification suggests a plausible and sustainable route for its production from bio-derived benzoic acid and 2-methoxyethanol (B45455). This aligns with the growing demand for environmentally friendly chemical processes. ieabioenergy.comresearchgate.netrivm.nlieabioenergy.com

Investigation of Interactions with Biological Systems at a Molecular Level

Understanding the interaction of small molecules with biological systems at a molecular level is crucial for drug discovery and toxicology. Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. wustl.edunih.gov While no specific molecular docking studies have been published for This compound , research on other benzoate derivatives has demonstrated their potential to interact with various biological targets. For instance, derivatives of 2-methoxyestradiol (B1684026) have been investigated as anti-cancer agents, with molecular modeling studies helping to elucidate their mode of action. nih.gov

Given the structural features of This compound , it is conceivable that it could interact with biological macromolecules. The ester and ether functionalities could participate in hydrogen bonding and other non-covalent interactions. However, without experimental data or specific computational studies, its biological activity remains speculative. The hydrolytic metabolite of di-(2-ethylhexyl) phthalate (DEHP), mono-(2-ethylhexyl) phthalate (MEHP), and its oxidative metabolites are used as biomarkers for human exposure assessment, highlighting the importance of understanding the metabolic fate of such esters. nih.gov

Enzyme Inhibition and Modulation of Biological Pathways6.5.2. Receptor Binding and Ligand Design Principles6.6. Applications in Analytical Chemistry and Chromatographic Separations

While the broader class of "benzoate esters" is known to have diverse applications in these fields, the scientific community has not, to date, published any findings specifically on this compound in these contexts. Therefore, any attempt to write the requested article would be based on speculation rather than factual, verifiable data.

Environmental Fate and Degradation Mechanisms of Benzoate Esters

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For benzoate (B1203000) esters, the principal abiotic degradation pathways are photolysis and hydrolysis, which are significantly influenced by environmental conditions such as pH, temperature, and the presence of other reactive species.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. In aqueous environments, the photodegradation of benzoate esters can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is facilitated by other light-absorbing substances in the water.

Table 1: Examples of Photodegradation Products of Related Esters

Original CompoundConditionMajor Degradation ProductsReference
Dimethyl Phthalate (B1215562) (DMP)PhotothermalMethyl benzoate, Phthalic acid mdpi.com
p-Alkylbenzyltrimethylammonium halidesAqueous solutionHeterolytic and homolytic cleavage products rsc.org
Toluene (B28343)Photochemical oxidationBenzyl (B1604629) alcohol, Benzaldehyde, Benzoate mdpi.com

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For benzoate esters, hydrolysis results in the formation of benzoic acid and the corresponding alcohol. This process is a significant degradation pathway in aquatic environments and is influenced by pH and temperature. oieau.fr

The rate of hydrolysis is generally dependent on the pH of the surrounding water. Under alkaline conditions, the hydrolysis of esters, a process also known as saponification, is typically faster. youtube.com For example, the hydrolysis of ethyl benzoate can be achieved by heating with sodium hydroxide (B78521), which breaks the ester bond to form sodium benzoate and ethanol. nih.gov Acidification of the resulting solution then yields benzoic acid. youtube.comnih.gov

Studies on various methyl benzoate esters have shown that their hydrolysis half-lives in the environment can range from several months to several years, depending on the substituents on the benzene (B151609) ring and the environmental pH and temperature. oieau.fr For instance, at a pH of 8 and a temperature of 10°C, the estimated hydrolysis half-life of methyl benzoate is 1.8 years. oieau.fr An electron-withdrawing group like a nitro group can decrease the half-life, while an electron-donating group like a methoxy (B1213986) group can increase it. oieau.fr

Table 2: Hydrolysis Half-Lives of Various Benzoate Esters

EsterConditionHalf-LifeReference
Methyl benzoatepH 8, 10°C1.8 years oieau.fr
4-Nitro methyl benzoatepH 8, 10°C0.1 years oieau.fr
4-Methoxy methyl benzoatepH 8, 10°C4.8 years oieau.fr
Methyl benzoateRat plasma36 min nih.gov
Ethyl benzoateRat plasma17 min nih.gov
n-Propyl benzoateRat plasma10 min nih.gov
n-Butyl benzoateRat plasma10 min nih.gov
Phenyl benzoateRat plasma7 min nih.gov
Ethyl p-bromo benzoateBase hydrolysis12 min nih.gov
Ethyl benzoateBase hydrolysis14 min nih.gov

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment. Benzoate esters can be readily biodegraded under both aerobic and anaerobic conditions, with the initial step often being the hydrolysis of the ester bond to form benzoic acid and the corresponding alcohol. These are then further metabolized by the microorganisms.

Under aerobic conditions, in the presence of oxygen, microorganisms can efficiently degrade benzoic acid, the primary hydrolysis product of benzoate esters. A common and well-studied pathway for the aerobic degradation of aromatic compounds, including benzoate, is the β-ketoadipate pathway. nih.govcapes.gov.br

In this pathway, benzoate is first converted to catechol. researchgate.net This conversion is carried out by a series of enzymes. The catechol then undergoes ring cleavage, a critical step in breaking down the aromatic structure. This is followed by a series of reactions that ultimately lead to the formation of succinyl-CoA and acetyl-CoA, which are central metabolites that can enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. nih.govresearchgate.net

Pseudomonas putida is a well-studied bacterium known for its ability to degrade a wide range of aromatic compounds, including benzoate, via the β-ketoadipate pathway. nih.govcapes.gov.brresearchgate.netnih.gov This bacterium possesses the necessary genes and enzymes to carry out the complete mineralization of benzoate. researchgate.netnih.gov

In the absence of oxygen, anaerobic microorganisms employ different strategies to break down benzoate. The anaerobic degradation of benzoate is a key process in environments such as sediments, waterlogged soils, and wastewater treatment plants. nih.govpsu.eduoup.comnih.govoup.com

Under anaerobic conditions, the degradation of benzoate typically begins with its conversion to benzoyl-CoA. oup.comoup.com This is followed by a reductive pathway where the aromatic ring is dearomatized. The resulting alicyclic compound is then cleaved and further metabolized, often leading to the production of methane (B114726) and carbon dioxide in methanogenic consortia. nih.govpsu.edu

A diverse range of microbial communities is capable of degrading benzoate esters and their primary degradation product, benzoic acid. These communities are found in various environments, including soil, water, and wastewater treatment plants. nih.govnih.govnih.gov

Under aerobic conditions, bacteria from the genus Pseudomonas are frequently identified as key players in benzoate degradation. nih.govnih.govnih.gov For example, Pseudomonas citronellolis isolated from effluent treatment plants has been studied for its ability to biodegrade sodium benzoate. nih.gov

In anaerobic environments, complex syntrophic consortia are responsible for the complete mineralization of benzoate. nih.govnih.govoup.com These consortia often consist of fermenting bacteria, such as those from the genus Syntrophus, which break down benzoate to intermediates like acetate (B1210297) and hydrogen. oup.comnih.gov These intermediates are then utilized by methanogenic archaea, such as Methanospirillum and Methanosaeta, to produce methane. nih.gov The composition of these communities can vary depending on the environmental conditions. For instance, in a study of methanogenic benzoate degradation, enrichments from river sediment were dominated by Syntrophus as the primary benzoate degrader and Methanofollis and Methanosaeta as the methanogens. In contrast, enrichments from oil sands showed a different community structure.

Table 3: Examples of Microbial Genera Involved in Benzoate Degradation

GenusDegradation ConditionRole in DegradationReference
PseudomonasAerobicPrimary degrader, utilizes β-ketoadipate pathway nih.govnih.govnih.gov
SyntrophusAnaerobic (Syntrophic)Ferments benzoate to acetate and H₂ oup.comnih.gov
MethanospirillumAnaerobic (Methanogenic)Utilizes H₂ and CO₂ to produce methane nih.gov
MethanosaetaAnaerobic (Methanogenic)Utilizes acetate to produce methane nih.gov
RhodopseudomonasAnaerobic (Phototrophic)Degrades benzoate under anoxic conditions oup.com
BacillusAerobicCapable of benzoate degradation

Environmental Persistence and Transformation Products of Benzoate Esters

Phthalate esters, in particular, are among the most frequently detected persistent organic pollutants in various environmental matrices worldwide. researchgate.netnih.gov Their persistence, however, can be variable. While not generally as long-lived as some other organic pollutants, their rates of photodegradation and hydrolysis under natural conditions can be slow. researchgate.net The environmental half-lives of phthalates can range significantly, from a few years to potentially thousands of years for more complex structures. researchgate.net Urbanization and the use of agricultural plastics have been identified as significant contributors to the increased discharge of phthalate esters into atmospheric and aquatic environments, as well as soil contamination. researchgate.netnih.gov

The primary mechanism for the environmental breakdown of both benzoate and phthalate esters is biodegradation. researchgate.netnih.gov Aerobic biodegradation is a particularly important process for the mineralization of these compounds. researchgate.netnih.gov However, some phthalate esters are noted to be stable, persistent, and resistant to natural degradation in aquatic ecosystems, leading to the potential for bioaccumulation and biomagnification within the food chain. frontiersin.org The release of these esters from consumer and industrial products is a continuous process, as they are not chemically bound to the polymer matrices in which they are used. frontiersin.orgiwaponline.com This leads to their steady leaching into the environment during product use, aging, and disposal. frontiersin.orgiwaponline.com

The structural characteristics of the ester, such as the length and branching of the alkyl chains, play a crucial role in its environmental persistence. Esters with shorter alkyl chains, like dimethyl phthalate (DMP) and diethyl phthalate (DEP), are generally more readily biodegraded compared to those with longer or more complex alkyl chains, such as di-(2-ethylhexyl) phthalate (DEHP). researchgate.net

The following table provides an overview of the environmental occurrence of several common phthalate esters, which can serve as a proxy for understanding the potential distribution of other benzoate esters.

Compound NameAtmospheric Particulate Matter (ng/m³)Fresh Water (µg/L)Sediments (µg/kg dry weight)Soil (µg/kg dry weight)Landfills (µg/L)
Dimethyl phthalate (DMP)N.D.-10.4N.D.-31.7N.D.-316N.D.-200N.D.-43.27
Di-n-butyl phthalate (DBP)Data not availableDetectedDetectedDetectedDetected
Bis(2-ethylhexyl) phthalate (DEHP)Data not availableDetectedDetectedDetectedDetected
N.D. = Not Detected. Data sourced from a 2016 review on phthalate esters in the environment. nih.gov

The transformation of benzoate and phthalate esters in the environment proceeds through several key degradation pathways, leading to the formation of various intermediate products. The initial and most critical step in the degradation of these esters is typically the hydrolysis of the ester bond. This can occur through abiotic processes, catalyzed by acid or base conditions, or, more significantly, through the action of microbial enzymes. libretexts.org

Bacterial degradation of benzoate, the core structure of these esters, has been extensively studied. Aerobic degradation pathways often involve the hydroxylation of the aromatic ring to form intermediates like catechol, which is then further broken down. wikipedia.orgnih.gov Another aerobic mechanism, the "box pathway," begins with the activation of benzoate to benzoyl-CoA, followed by enzymatic dearomatization and ring cleavage. nih.gov Anaerobic degradation also proceeds through the formation of benzoyl-CoA, which then undergoes ring reduction and further breakdown. nih.gov

For phthalate esters, biodegradation is initiated by microbial esterases that hydrolyze the diester to its corresponding monoester and alcohol. For example, di(2-methoxyethyl) phthalate (DMEP), which is structurally similar to 2-(2-Methoxyethoxycarbonyl)benzoate, rapidly undergoes hydrolysis to form mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME). industrialchemicals.gov.au The monoester can then be further hydrolyzed to phthalic acid and the alcohol. The resulting phthalic acid and alcohols are typically more amenable to further microbial degradation into simpler compounds like carbon dioxide and water. nih.gov

The persistence of certain transformation products can also be of environmental concern. For instance, monoesters of phthalates are often detected as major metabolites. In a study on emamectin (B195283) benzoate, its desmethyl metabolite was identified as a major degradation product, highlighting the importance of assessing the environmental fate of primary metabolites in addition to the parent compound. publications.gc.ca

The following table summarizes the primary degradation pathways and common transformation products for benzoate and phthalate esters.

Compound ClassPrimary Degradation PathwayInitial Transformation ProductsSubsequent Transformation Products
Benzoate EstersHydrolysis (Abiotic/Biotic)Benzoic Acid, AlcoholCatechol, Benzoyl-CoA, Acetyl-CoA, Succinyl-CoA
Phthalate DiestersMicrobial HydrolysisPhthalate Monoester, AlcoholPhthalic Acid, Further degraded alcohols
Di(2-methoxyethyl) phthalate (DMEP)HydrolysisMono-2-methoxyethyl phthalate (MMEP), 2-Methoxyethanol (2-ME)Methoxyacetic acid (MAA)

It is important to note that the efficiency of these degradation processes is highly dependent on environmental conditions such as pH, temperature, and the presence of acclimated microbial populations. nih.gov For example, studies have shown that the degradation of phthalates by specific bacterial strains is optimal within a certain pH and temperature range. nih.gov The presence of other pollutants can also impact the degradation rates of these esters. researchgate.net

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and sustainable methods for synthesizing 2-(2-Methoxyethoxycarbonyl)benzoate is a primary focus of future research. Current synthetic strategies often involve multiple steps with potential for improvement in terms of yield, atom economy, and environmental impact. researchgate.net Future efforts will likely concentrate on two key areas: biocatalysis and continuous flow chemistry.

Biocatalysis offers a green alternative to traditional chemical synthesis. ed.ac.uk The use of enzymes, such as lipases, as biocatalysts can facilitate the esterification process under mild reaction conditions, often in aqueous media, thus reducing the need for harsh organic solvents and high temperatures. youtube.comnih.gov This approach not only minimizes energy consumption but also enhances the selectivity of the reaction, leading to purer products and less waste. acs.org The inherent biodegradability of enzymes further contributes to the sustainability of this method. acs.org Research in this area will focus on identifying or engineering enzymes with high activity and stability for the specific substrates involved in the synthesis of this compound. ed.ac.uk The enantioselective nature of some enzymes could also be harnessed to produce specific stereoisomers of related chiral compounds if desired. nih.gov

Continuous flow chemistry presents another promising avenue for optimizing the synthesis of benzoate (B1203000) esters. polimi.it This technology involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. The advantages of flow chemistry include superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for higher yields and productivity. polimi.it For instance, the synthesis of benzocaine, a structurally related benzoate ester, has been successfully demonstrated using a two-step continuous-flow process, highlighting the applicability of this technology to this class of compounds. researchgate.net Future research will likely explore the adaptation of the synthesis of this compound to a continuous flow system, potentially integrating reaction and purification steps to create a more streamlined and efficient manufacturing process. polimi.it

Synthetic Route Potential Advantages Key Research Focus
Biocatalysis - Mild reaction conditions youtube.com- High selectivity acs.org- Reduced waste and energy consumption ed.ac.uk- Use of renewable catalysts acs.org- Screening and engineering of suitable enzymes ed.ac.uk- Optimization of reaction conditions (pH, temperature) - Immobilization of enzymes for reuse
Continuous Flow Chemistry - Improved heat and mass transfer polimi.it- Enhanced safety polimi.it- Higher yields and productivity researchgate.net- Potential for process automation and integration polimi.it- Reactor design and optimization- Development of telescoped reaction sequences researchgate.net- Integration of in-line purification techniques

Exploration of Novel Reaction Pathways and Reactivity

For example, research into C-H activation could provide a more direct method for functionalizing the benzene (B151609) ring, potentially bypassing multiple steps in the current synthesis. While still a developing field, the direct carboxylation of a C-H bond on a suitable precursor would represent a significant leap in synthetic efficiency.

Furthermore, investigating the reactivity of this compound itself could reveal new opportunities for its use as a building block in the synthesis of more complex molecules. Understanding its behavior in various chemical transformations will be crucial for expanding its utility in organic synthesis.

Integration of Advanced Spectroscopic Techniques for In Situ Monitoring

To achieve greater control and optimization of the synthesis of this compound, the integration of advanced spectroscopic techniques for real-time, in situ monitoring of the reaction progress is essential. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into reaction kinetics, the formation of intermediates, and the presence of impurities.

This data allows for a more dynamic and precise control over reaction parameters, such as temperature, pressure, and reagent addition rates, ensuring the reaction proceeds optimally. In the context of continuous flow chemistry, in-line spectroscopic monitoring is particularly powerful, enabling automated process control and immediate detection of any deviations from the desired reaction pathway.

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis, and the production of this compound is no exception. nih.gov These computational tools can be used to analyze large datasets from previous experiments to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.gov

For instance, an ML model could be trained to predict the yield of this compound based on a range of reaction parameters, allowing researchers to identify the optimal conditions without the need for extensive trial-and-error experimentation. nih.gov Furthermore, generative AI models could be employed to design new, more efficient synthetic pathways by exploring a vast chemical reaction space. nih.gov While the development and training of these models require substantial data, the potential benefits in terms of accelerating research and development are immense. nih.gov

Technology Application in Synthesis of this compound Potential Impact
Machine Learning - Prediction of reaction yields and selectivity- Optimization of reaction parameters (temperature, catalyst loading, etc.)- Reduced number of experiments- Faster process development- Improved process robustness
Artificial Intelligence - De novo design of novel synthetic routes- Identification of new potential catalysts- Discovery of more efficient and sustainable syntheses- Expansion of the chemical space around the target molecule

Expanding Applications in Green Chemistry and Sustainable Technologies

The development of more sustainable synthetic routes for this compound will directly contribute to its expanded application in green chemistry and sustainable technologies. By reducing the environmental footprint of its production, this compound becomes a more attractive building block for the synthesis of a wide range of other chemicals.

Future research will likely explore the use of this compound as a greener alternative to other, less sustainable chemical intermediates. Its potential applications could span various fields, from the development of biodegradable polymers to the synthesis of active pharmaceutical ingredients with a more favorable life cycle assessment. The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, will be the guiding force in these future endeavors. nih.gov The adoption of biocatalysis, in particular, aligns well with the goal of creating a more circular and sustainable chemical industry. youtube.com

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